N-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-5-oxopyrrolidine-2-carboxamide
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Overview
Description
N-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-5-oxopyrrolidine-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole ring, a pyridazine ring, and a pyrrolidine ring, making it a unique structure with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-5-oxopyrrolidine-2-carboxamide typically involves multi-step organic reactionsThe final step involves the coupling of the pyridazine derivative with a pyrrolidine-2-carboxamide moiety under specific reaction conditions such as the use of catalysts and controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and continuous flow reactors to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
N-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-5-oxopyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction could produce alcohols or amines .
Scientific Research Applications
N-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-5-oxopyrrolidine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-5-oxopyrrolidine-2-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-(m-tolyl)urea
- N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)-6-quinoxalinecarboxamide
- N-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-4-(trifluoromethyl)benzamide
Uniqueness
N-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-5-oxopyrrolidine-2-carboxamide is unique due to its specific combination of pyrazole, pyridazine, and pyrrolidine rings. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
5-oxo-N-[4-[(6-pyrazol-1-ylpyridazin-3-yl)amino]phenyl]pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N7O2/c26-17-9-6-14(22-17)18(27)21-13-4-2-12(3-5-13)20-15-7-8-16(24-23-15)25-11-1-10-19-25/h1-5,7-8,10-11,14H,6,9H2,(H,20,23)(H,21,27)(H,22,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRNICAZKPSVQAS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C=CC=N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N7O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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